[(4-Methoxy-1-methylpyrrolidin-2-yl)methyl](methyl)amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Key proton (¹H) and carbon (¹³C) NMR signals are summarized below:
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H | 3.32 (s) | Methoxy (-OCH₃) protons |
| ¹H | 2.45 (m) | Pyrrolidine H-2 and H-5 |
| ¹H | 2.28 (s) | N-methyl (N-CH₃) protons |
| ¹³C | 56.8 | Methoxy carbon (-OCH₃) |
| ¹³C | 48.3 | N-methyl carbon (N-CH₃) |
Infrared (IR) Spectroscopy
- C-O stretch : 1105 cm⁻¹ (methoxy group).
- C-N stretches : 1250–1150 cm⁻¹ (pyrrolidine ring and methylamine).
Mass Spectrometry (MS)
- Molecular ion peak : m/z 172.16 [M+H]⁺ (calculated for C₉H₂₀N₂O).
- Fragmentation pattern :
- Loss of methoxy group (-31 Da) at m/z 141.
- Cleavage of the methylamine side chain at m/z 98.
X-ray Crystallographic Studies
As of May 2025, no X-ray crystallographic data for (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine has been published. The absence of structural data limits precise analysis of its solid-state conformation and intermolecular interactions. Future studies could resolve this gap by growing single crystals using vapor diffusion or slow evaporation techniques.
Figure 1 : Molecular structure of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine.
Figure 2 : Predicted twist-boat conformation of the pyrrolidine ring (DFT-optimized).
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(4-methoxy-1-methylpyrrolidin-2-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3 |
InChI Key |
CKGRNRCRPCDFOF-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CC(CN1C)OC |
Origin of Product |
United States |
Preparation Methods
Fundamental Properties and Structural Characteristics
Before delving into preparation methods, understanding the fundamental properties of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine provides context for synthetic approaches. This compound belongs to the class of pyrrolidine derivatives, featuring a five-membered nitrogen-containing heterocycle with specific substitution patterns.
Structural Identification
| Property | Description |
|---|---|
| Molecular Formula | C₈H₁₈N₂O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 1-(4-methoxy-1-methylpyrrolidin-2-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3 |
| Standard InChIKey | CKGRNRCRPCDFOF-UHFFFAOYSA-N |
| Canonical SMILES | CNCC1CC(CN1C)OC |
The compound features a pyrrolidine ring with a methoxy group at position 4, a methyl group on the ring nitrogen (position 1), and a methylamine substituent attached to the carbon at position 2. This particular arrangement of functional groups contributes to the compound's reactivity and potential applications in various chemical and biological contexts.
General Synthetic Approaches
The synthesis of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine can be approached through multiple synthetic routes, each with distinct advantages depending on available starting materials, desired stereochemistry, and scale considerations.
Detailed Preparation Methods
Synthesis via Pyrrolidine Functionalization
One viable approach involves the sequential functionalization of a pyrrolidine core structure. This method typically begins with commercially available pyrrolidine derivatives that undergo selective transformations to introduce the methoxy group, the N-methyl substituent, and the methylaminomethyl side chain.
Starting from Pyrrolidin-2-ylmethanol
The synthesis can commence with pyrrolidin-2-ylmethanol as a starting material, followed by a sequence of transformations:
- N-methylation of the pyrrolidine nitrogen
- Introduction of the methoxy group at the 4-position
- Conversion of the hydroxymethyl group to a leaving group
- Displacement with methylamine to form the target compound
The N-methylation step can be achieved using conditions similar to those reported for the synthesis of N-methylprolinol from prolinol, involving treatment with n-butyllithium in tetrahydrofuran at -70°C, followed by addition of methyl iodide.
| Reaction Step | Reagents | Conditions | Expected Yield |
|---|---|---|---|
| N-methylation | n-BuLi, CH₃I | THF, -70°C to 0°C | 60-75% |
| Methoxy group introduction | MeI, Base | DMF, 25-80°C | 45-65% |
| Activation of hydroxymethyl | TsCl, Et₃N | DCM, 0-25°C | 70-85% |
| Methylamine substitution | CH₃NH₂ | EtOH or THF, 50-80°C | 55-70% |
Ring Construction Approach
An alternative strategy involves constructing the pyrrolidine ring with the required substituents already in place or positioned for further functionalization. This approach may offer advantages for controlling the stereochemistry at the ring junctions.
Formation of the Pyrrolidine Core
The pyrrolidine ring can be constructed through cyclization reactions of appropriate precursors. The introduction of the methoxy group at the 4-position can be achieved either before or after ring closure, depending on the specific synthetic route.
For instance, methods similar to those used for preparing ((2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl)methanol could be adapted, involving cyclization reactions with suitable precursors followed by functional group transformations.
Synthesis via Reductive Amination
Reductive amination represents a powerful method for introducing the methylamine functionality. This approach would involve:
- Preparation of a 4-methoxy-1-methylpyrrolidine-2-carbaldehyde intermediate
- Reductive amination with methylamine to yield the target compound
The reductive amination step typically employs reducing agents such as sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (NaBH(OAc)₃) under mildly acidic conditions.
| Reagent Combination | Solvent System | Temperature (°C) | Reaction Time (h) | pH Range |
|---|---|---|---|---|
| NaCNBH₃/CH₃NH₂ | MeOH/AcOH | 0-25 | 4-24 | 6-7 |
| NaBH(OAc)₃/CH₃NH₂ | DCE or THF | 25 | 12-24 | 4-6 |
| H₂/Pd/CH₃NH₂ | MeOH or EtOH | 25-50 | 4-12 | 6-8 |
Modification of Similar Pyrrolidine Derivatives
Considering the structural similarity to compounds such as ((2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl)methanol, an efficient approach may involve transformation of the hydroxyl group to an amine functionality.
Conversion of Hydroxymethyl to Methylaminomethyl
This transformation typically follows a sequence of:
- Activation of the alcohol (e.g., as a tosylate or mesylate)
- Nucleophilic displacement with methylamine
- Optional protection/deprotection strategies if required
For example, starting with ((2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl)methanol, the following sequence could be employed:
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| 1. Alcohol activation | TsCl, Et₃N | DCM, 0°C to RT, 2-6h | Protection of amine may be required |
| 2. Displacement | CH₃NH₂ (40% aq. or 2M in THF) | THF or DMF, 50-80°C, 6-24h | Sealed vessel recommended |
| 3. Deprotection (if needed) | Acid or base hydrolysis | Conditions dependent on protecting group | High yielding under optimized conditions |
Optimization of Reaction Conditions
Catalyst Selection and Reaction Parameters
The choice of catalysts, solvents, and reaction conditions significantly impacts the efficiency of the synthesis of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine. Optimization strategies should focus on:
- Selection of appropriate catalysts for each transformation
- Temperature and pressure adjustment to maximize yield and minimize side reactions
- Solvent selection based on substrate solubility and reaction requirements
- Reaction time optimization to ensure complete conversion while minimizing degradation
Stereochemical Considerations
The pyrrolidine ring in (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine contains stereogenic centers, necessitating careful consideration of stereochemical control during synthesis. Strategies may include:
- Use of chiral catalysts or auxiliaries
- Substrate-controlled stereoselective transformations
- Kinetic resolution approaches
- Separation of diastereomers at appropriate synthetic stages
Purification and Characterization
Purification Techniques
Purification of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine typically involves a combination of techniques:
- Column chromatography using appropriate solvent systems
- Recrystallization of salt forms (e.g., hydrochloride or tosylate)
- Distillation under reduced pressure for larger scale preparations
- Preparative HPLC for high-purity requirements
Analytical Verification
Confirmation of successful synthesis and purity assessment can be achieved through:
- NMR spectroscopy (¹H, ¹³C, 2D techniques)
- Mass spectrometry (particularly LC-MS)
- Elemental analysis
- Infrared spectroscopy
- Optical rotation measurement (for chiral variants)
Challenges and Considerations
Several challenges may arise during the synthesis of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine:
- Selective functionalization of the pyrrolidine ring
- Control of N-methylation (avoiding quaternization)
- Regioselective introduction of the methoxy group
- Efficient conversion of precursor functional groups to the required methylamine
- Purification challenges due to the compound's basic nature and potential water solubility
Chemical Reactions Analysis
Alkylation of the Secondary Amine
The secondary amine undergoes alkylation with alkyl halides or epoxides. Reaction conditions determine selectivity between the secondary amine (N-methyl group) and the tertiary pyrrolidine nitrogen.
| Reactant | Conditions | Product | Reference |
|---|---|---|---|
| Methyl iodide | CH₂Cl₂, RT, 12h | Quaternary ammonium iodide salt | |
| Ethylene oxide | H₂O, 60°C, 6h | Ethanolamine derivative |
Mechanism : Nucleophilic attack by the amine's lone pair on electrophilic carbon, followed by deprotonation. Steric hindrance from the pyrrolidine ring favors reactions at the less hindered secondary amine.
Acylation Reactions
The secondary amine reacts with acyl chlorides or anhydrides to form amides. Acetic anhydride is commonly used due to mild conditions.
| Acylating Agent | Conditions | Product | Reference |
|---|---|---|---|
| Acetyl chloride | Et₃N, CH₂Cl₂, 0°C→RT, 2h | N-Acetylated derivative | |
| Benzoyl chloride | Pyridine, RT, 24h | N-Benzoylated compound |
Key Insight : The reaction stalls at monosubstitution due to decreased nucleophilicity post-acylation.
Ring-Opening Reactions
The pyrrolidine ring undergoes acid-catalyzed ring-opening, particularly under strong protic conditions.
| Acid | Conditions | Product | Reference |
|---|---|---|---|
| HBr (48% aq.) | Reflux, 8h | Linear bromoamine derivative | |
| HCl (conc.) | 100°C, 12h | Chlorinated open-chain compound |
Mechanism : Protonation of the tertiary amine weakens the C-N bond, enabling nucleophilic attack by halide ions at the β-carbon.
Methoxy Group Reactivity
The methoxy group participates in demethylation or nucleophilic substitution under harsh conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| BBr₃ | CH₂Cl₂, −78°C→RT, 24h | Hydroxypyrrolidine derivative | |
| H₂NNH₂ | EtOH, reflux, 6h | Amine-substituted analog |
Limitation : Methoxy groups are poor leaving groups; reactions require strong Lewis acids or high temperatures.
Oxidation and Redox Reactions
The secondary amine is susceptible to oxidation, forming nitroxides or imines under controlled conditions.
| Oxidizing Agent | Conditions | Product | Reference |
|---|---|---|---|
| H₂O₂ | MeOH, RT, 3h | N-Oxide | |
| KMnO₄ | H₂O, 0°C, 1h | Imine (partial oxidation) |
Caution : Overoxidation can degrade the pyrrolidine ring.
Salt Formation
The amine forms stable salts with inorganic acids, enhancing aqueous solubility for pharmacological applications .
| Acid | Conditions | Product | Reference |
|---|---|---|---|
| HCl (g) | Et₂O, RT, 1h | Hydrochloride salt (m.p. 152–154°C) | |
| H₂SO₄ | EtOH, 0°C, 30min | Sulfate salt |
Application : Salts are preferred in drug formulations due to improved bioavailability .
Scientific Research Applications
Based on the search results, here's what is known about {[(2s,4s)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine:
Structural Information:
- Molecular Formula:
- SMILES: CNC[C@@H]1CC@@HOC
- InChI: InChI=1S/C8H18N2O/c1-9-5-7-4-8(11-3)6-10(7)2/h7-9H,4-6H2,1-3H3/t7-,8-/m0/s1
- InChIKey: CKGRNRCRPCDFOF-YUMQZZPRSA-N
- Compound Name: 1-[(2S,4S)-4-methoxy-1-methylpyrrolidin-2-yl]-N-methylmethanamine
Predicted Collision Cross Section:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| $$M+H]+ | 159.14918 | 136.1 |
| $$M+Na]+ | 181.13112 | 145.1 |
| $$M+NH4]+ | 176.17572 | 144.1 |
| $$M+K]+ | 197.10506 | 141.5 |
| $$M-H]- | 157.13462 | 137.1 |
| $$M+Na-2H]- | 179.11657 | 139.6 |
| $$M]+ | 158.14135 | 137.3 |
| $$M]- | 158.14245 | 137.3 |
Safety:
Potential Applications:
While the search results do not explicitly detail the applications of {[(2s,4s)-4-methoxy-1-methylpyrrolidin-2-yl]methyl}(methyl)amine, they do provide some context for potential uses in pharmaceutical research:
- Pharmaceutical Intermediates: The compound could be used as an intermediate in the manufacture of finished pharmaceutical products .
- D3 Receptor Research: Analogues of pyrrolidine have been investigated for implications on both MOR and D .
- ** কোভিড-19 Research:** Some pyrrolidine-based compounds have been investigated as potential treatments for COVID-19 .
Mechanism of Action
The mechanism of action of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(4-(3-(Dimethylamino)pyrrolidin-1-yl)-3-methoxyphenyl)-7-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine (Compound 18)
- Structure: Combines a pyrrolidine ring (with dimethylamino and methoxy substituents) linked to a pyrrolopyrimidine core.
- Key Differences :
- Applications : Investigated as a kinase inhibitor for cancer therapy.
4-Methyl-5-(pyrrolidin-2-yl)pyridin-2-amine (CAS 1552457-95-0)
- Structure : Contains a pyridine ring fused with a pyrrolidine moiety.
- Key Differences :
- Applications: Potential intermediate in heterocyclic drug synthesis.
Methyl Diethanolamine (MDEA)
- Structure: Tertiary amine with two ethanol groups (C₅H₁₃NO₂).
- Key Differences :
- Applications : Industrial CO₂ capture via chemical absorption.
Physicochemical and Functional Comparison
Biological Activity
(4-Methoxy-1-methylpyrrolidin-2-yl)methylamine, also known by its CAS number 173336-43-1, has garnered interest in various biological research contexts due to its potential pharmacological properties. This article explores the compound's biological activity, focusing on its effects in pharmacology, particularly in relation to anthelmintic activity and receptor interactions.
Chemical Structure and Properties
(4-Methoxy-1-methylpyrrolidin-2-yl)methylamine features a pyrrolidine ring substituted with a methoxy group and a methylamine moiety. This structure is essential for its biological activity, influencing its interaction with biological targets.
Anthelmintic Activity
Recent studies have highlighted the anthelmintic potential of various compounds, including (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine. In a screening of a small chemical library for anthelmintic activity against Caenorhabditis elegans, several compounds were identified that demonstrated significant efficacy in killing nematodes. The study reported that out of 163 DMSO-soluble compounds tested, 58 were able to kill at least 50% of the worms within 72 hours, with some achieving 100% mortality in less than 24 hours .
Table 1: Anthelmintic Activity of Selected Compounds
| Compound Name | Concentration (ppm) | % Death (Day 1) | % Death (Day 3) | % Death (Day 5) |
|---|---|---|---|---|
| G59 | 25 | 100 | 100 | 100 |
| G60 | 25 | 100 | 100 | 100 |
| G61 | 25 | 100 | 100 | 100 |
| G62 | 25 | 100 | 100 | 100 |
The compound G59, which is structurally related to (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine, showed complete lethality at both tested concentrations (25 ppm and 50 ppm), indicating strong anthelmintic properties .
Receptor Interactions
The compound's interactions with specific receptors have also been investigated. For instance, modifications to similar compounds have been shown to enhance binding affinities for translocator protein (TSPO), which plays a role in neuroinflammation and other physiological processes. The affinity of ligands for TSPO is crucial for developing radioligands used in PET imaging .
Pharmacological Implications
The pharmacological profile of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine suggests potential applications in treating parasitic infections and possibly modulating neuroinflammatory responses. Its ability to interact with neurotransmitter systems may also provide insights into its effects on anxiety and stress-related disorders.
Case Studies
Several case studies have documented the efficacy of related compounds in clinical settings. For instance, research has indicated that modifications to the pyrrolidine structure can lead to enhanced therapeutic profiles against various pathogens . The exploration of these modifications can inform future studies aimed at optimizing the biological activity of (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (4-Methoxy-1-methylpyrrolidin-2-yl)methylamine?
- Methodological Answer : Multi-step synthesis involving condensation reactions, alkylation, and catalytic hydrogenation is typical. For example, pyrrolidine derivatives are often synthesized via reductive amination of ketones or aldehydes with methylamine precursors. Key steps include protecting the methoxy group during alkylation and optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products. Purification via column chromatography or crystallization ensures high yields (≥70%) .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : H NMR will show distinct signals for the methoxy group (~δ 3.3 ppm), pyrrolidine ring protons (δ 1.5–3.0 ppm), and methylamine protons (δ 2.2–2.5 ppm). C NMR confirms the quaternary carbon adjacent to the methoxy group (~δ 55 ppm) .
- HRMS : Exact mass analysis (e.g., [M+H]) validates molecular formula.
- IR : Stretching vibrations for C-O (methoxy, ~1250 cm) and N-H (amine, ~3300 cm) .
Q. What computational methods predict the compound’s potential biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) against receptors like cannabinoid or dopamine receptors can identify binding affinities. Pharmacophore modeling highlights critical interactions (e.g., hydrogen bonding with the methoxy group, hydrophobic interactions with the pyrrolidine ring). Validation via comparative analysis with known ligands (e.g., SR141716 analogs) improves reliability .
Advanced Research Questions
Q. How does the methoxy group influence the compound’s receptor selectivity and binding kinetics?
- Methodological Answer : Structure-activity relationship (SAR) studies comparing analogs with/without methoxy substitution are critical. For example:
- In vitro assays : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity for targets like CB1 receptors.
- Mutagenesis : Replace methoxy with hydroxyl or hydrogen to assess steric/electronic effects on binding .
- Kinetic studies : Surface plasmon resonance (SPR) measures on/off rates to evaluate binding stability .
Q. What in vitro models are suitable for evaluating pharmacokinetic properties?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. CYP450 isoforms (e.g., 2D6) are key contributors to metabolism .
- Permeability : Caco-2 cell monolayers assess intestinal absorption.
- Plasma protein binding : Equilibrium dialysis or ultrafiltration quantifies free drug concentration .
Q. How can contradictory data on biological activity across studies be resolved?
- Methodological Answer :
- Meta-analysis : Pool data from independent studies (e.g., IC values for enzyme inhibition) and apply statistical weighting for sample size and methodology rigor.
- Dose-response validation : Replicate assays under standardized conditions (e.g., pH, temperature) to isolate confounding variables.
- Structural analogs : Test derivatives to identify substituents responsible for variability (e.g., methyl vs. ethyl groups on the pyrrolidine ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
